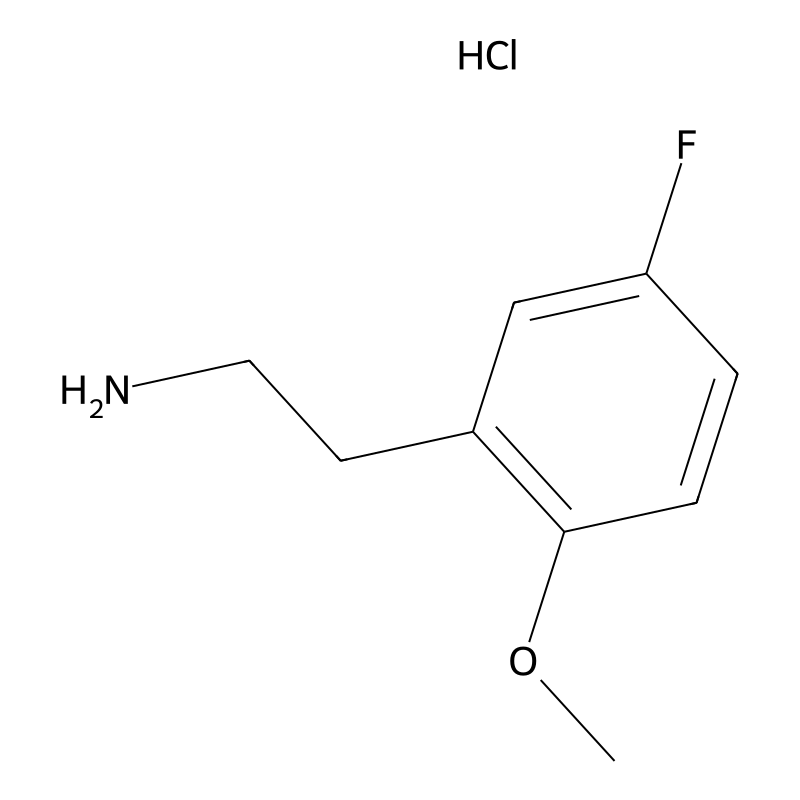

2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12ClFNO and a molecular weight of approximately 205.66 g/mol. This compound features a phenyl ring substituted with a fluorine atom and a methoxy group, which contributes to its unique properties. It is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions, making it suitable for various applications in pharmaceutical and chemical research.

The reactivity of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation under certain conditions. Additionally, the presence of the fluorine atom enhances the compound's electrophilic character, potentially allowing it to engage in various electrophilic aromatic substitution reactions.

Research indicates that 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride exhibits significant biological activity, particularly in the realm of neuropharmacology. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. Due to its structural similarity to other psychoactive compounds, it is being investigated for potential therapeutic applications in treating mood disorders and other neurological conditions .

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with commercially available precursors such as 5-fluoro-2-methoxyphenol.

- Formation of Ethylamine: The phenol is first converted into an ethylamine derivative through an amination reaction.

- Hydrochloride Salt Formation: The resulting base is then treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

This method allows for the efficient production of the compound while maintaining high purity levels.

2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride has several applications:

- Pharmaceutical Research: Its potential effects on neurotransmitter systems make it a candidate for drug development aimed at treating psychiatric disorders.

- Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Analytical Chemistry: The compound can be used as a reference standard in analytical methods such as chromatography.

Studies on the interactions of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride with biological systems are ongoing. Initial findings suggest that it may bind to serotonin receptors, which could elucidate its role in mood regulation and anxiety relief . Further pharmacological studies are required to fully understand its mechanism of action and potential side effects.

Several compounds share structural similarities with 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Fluoro-5-methoxyphenyl)ethanamine | C9H12FNO | Contains a different substitution pattern on the phenyl ring |

| (R)-1-(3-Fluoro-4-Methoxyphenyl)ethanamine | C9H12FNO | Has a different stereochemistry affecting biological activity |

| (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | C11H15ClFNO | Incorporates a pyrrolidine ring, altering pharmacokinetics |

The uniqueness of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride lies in its specific combination of functional groups and fluorine substitution, which may confer distinct pharmacological properties compared to these similar compounds.

Retrosynthetic Analysis of Target Molecule

The retrosynthetic analysis of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride reveals multiple strategic disconnection points that can guide synthetic planning [1]. The target molecule can be deconstructed through three primary retrosynthetic pathways, each offering distinct advantages depending on the availability of starting materials and desired synthetic efficiency.

The first retrosynthetic approach involves disconnection of the ethylamine chain from the aromatic ring, suggesting a phenylacetic acid derivative as a key intermediate [2]. This strategy utilizes the well-established phenethylamine synthesis protocols that have been extensively validated in the literature for structurally related compounds [1] [2]. The phenylacetic acid pathway allows for systematic introduction of the fluorine and methoxy substituents prior to chain elongation and reduction steps.

The second major retrosynthetic route focuses on the benzyl position disconnection, leading to a substituted benzaldehyde intermediate [3]. This approach leverages the Henry reaction followed by reduction protocols that have demonstrated excellent yields for similar phenethylamine derivatives [3] [4]. The aldehyde intermediate provides a versatile platform for introducing the two-carbon chain through established carbonyl chemistry.

The third retrosynthetic strategy involves disconnection through the aromatic substitution pattern, starting from a simpler phenethylamine core and introducing the fluorine and methoxy groups through selective aromatic substitution reactions . This approach requires careful consideration of substitution directing effects and the relative reactivity of different aromatic positions toward electrophilic and nucleophilic substitution reactions.

Stepwise Synthesis Protocols for Benzeneethanamine Core

The synthesis of the benzeneethanamine core structure can be accomplished through several validated protocols, with the nitro reduction pathway showing particular promise for scalable production [1] [3]. The sodium borohydride/copper(II) chloride system has emerged as a superior alternative to traditional reducing agents, offering significantly reduced reaction times and improved yields [3] [4].

The nitrostyrene reduction protocol begins with the corresponding β-nitrostyrene precursor, which undergoes rapid reduction under mild conditions [3]. The reaction typically requires 10-30 minutes at 80°C, representing a substantial improvement over traditional lithium aluminum hydride methods that require 3-24 hours under anhydrous conditions [3] [4]. The copper(II) chloride catalyst system provides excellent functional group tolerance while maintaining high selectivity for the desired phenethylamine product.

Alternative synthetic routes include the Friedel-Crafts acylation approach, which utilizes phenylacetic acid derivatives as starting materials [6] [7]. This method involves acylation of the appropriately substituted benzene ring followed by reduction of the resulting ketone intermediate [6]. The acylation step typically employs aluminum chloride or heteropoly acid catalysts, with reaction temperatures ranging from room temperature to 150°C depending on the specific catalyst system employed [6].

The Gabriel synthesis modification represents another viable approach for benzeneethanamine core construction [8]. This method involves nucleophilic substitution of potassium phthalimide with the appropriate phenethyl halide, followed by hydrolysis to liberate the primary amine [8]. While this approach requires two distinct reaction steps, it offers excellent selectivity for primary amine formation without competing secondary or tertiary amine products.

Table 1: Comparative Analysis of Reducing Agents for β-Nitrostyrene Reduction

| Reducing Agent | Reaction Time | Temperature | Yield Range | Special Requirements |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH4) | 3-24 hours | Room temperature to reflux | 40-60% | Inert atmosphere, anhydrous conditions |

| Sodium Borohydride/Copper(II) Chloride | 10-30 minutes | 80°C | 62-83% | Mild conditions, no special precautions |

| Catalytic Hydrogenation | 3-24 hours | Room temperature | 70-90% | Hydrogen gas, metal catalyst |

| Titanium(IV) Isopropoxide/NaBH4 | 18-20 hours | Reflux | 50-70% | Prolonged reaction time |

Halogenation and Methoxylation Strategies for Aromatic Substitution

The introduction of fluorine and methoxy substituents onto the aromatic ring requires careful consideration of reaction sequence and regioselectivity [9] [10]. Fluorination strategies have evolved significantly with the development of stable electrophilic fluorinating reagents that avoid the hazards associated with elemental fluorine [9] [11].

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the preferred electrophilic fluorinating agent for aromatic substitution reactions [9] [11] [12]. This reagent operates under mild conditions and provides excellent regioselectivity when combined with appropriate directing groups [10]. The fluorination reaction typically proceeds at temperatures between room temperature and 60°C, offering significant advantages over traditional fluorination methods [11] [12].

N-Fluorobenzenesulfonimide represents an alternative fluorinating agent that has shown particular utility in palladium-catalyzed aromatic fluorination reactions [10]. This system requires higher temperatures (80-160°C) but provides excellent functional group compatibility and can achieve high yields with appropriate optimization of reaction conditions [10]. The palladium catalyst system allows for selective ortho-fluorination of aromatic compounds bearing appropriate directing groups.

Methoxylation strategies focus primarily on nucleophilic substitution of phenolic precursors using various methylating agents [13] [14] [15]. Dimethyl carbonate has gained prominence as an environmentally benign methylating reagent that avoids the toxicity concerns associated with traditional agents such as methyl iodide and dimethyl sulfate [14] [15] [16]. The dimethyl carbonate system typically requires elevated temperatures (90-120°C) but provides quantitative yields with minimal side product formation [15] [16].

The Williamson ether synthesis remains a viable alternative for methoxylation reactions, particularly when using methyl iodide with potassium carbonate in acetone solvent [17] [18]. This method offers excellent selectivity for oxygen-methylation over nitrogen-methylation and provides good yields under reflux conditions [18] [19]. The reaction typically requires 6-12 hours but can achieve near-quantitative conversion with appropriate optimization.

Table 2: Comparison of Aromatic Fluorination Reagents

| Fluorinating Agent | Reaction Conditions | Selectivity | Safety Profile | Typical Yield |

|---|---|---|---|---|

| Selectfluor (F-TEDA-BF4) | Mild, room temperature to 60°C | High | Safe, stable | 70-95% |

| N-Fluorobenzenesulfonimide (NFSI) | Palladium catalyst, 80-160°C | Moderate to High | Moderate safety concerns | 60-85% |

| N-Fluoropyridinium Salts | Low temperature, -78°C to 0°C | High | Hazardous preparation | 50-80% |

| Elemental Fluorine (F2) | Highly controlled, low temperature | Poor | Extremely hazardous | 20-50% |

Table 3: Comparison of Aromatic Methoxylation Methods

| Methylating Agent | Reaction Conditions | Environmental Impact | Selectivity | Typical Yield |

|---|---|---|---|---|

| Methyl Iodide/K2CO3 | Reflux in acetone, 6-12 hours | Moderate (toxic MeI) | High for O-methylation | 80-95% |

| Dimethyl Sulfate/Base | Room temperature to 60°C, 2-6 hours | High (toxic DMS) | Moderate (possible N-methylation) | 85-98% |

| Dimethyl Carbonate/DBU | 90°C reflux, 12-72 hours | Low (green reagent) | High for O-methylation | 90-100% |

| Tetramethylammonium Hydroxide | Microwave, 120°C, <30 minutes | Low (green process) | Excellent for O-methylation | 85-95% |

Hydrochloride Salt Formation and Purification Techniques

The formation of hydrochloride salts represents a critical final step in the synthesis of pharmaceutical compounds, providing enhanced solubility, stability, and crystalline properties [20] [21] [22]. The salt formation process involves protonation of the amine nitrogen by hydrochloric acid, resulting in an ionic compound with improved handling characteristics compared to the free base form [21] [23].

The preferred method for hydrochloride salt formation involves passing hydrochloric acid gas through an organic solution containing the phenethylamine base [20] [22]. This technique typically employs dichloromethane or methyl tert-butyl ether as the solvent, with the reaction conducted at 25-30°C for 15-30 minutes [20] [22]. The controlled addition of hydrogen chloride gas ensures stoichiometric salt formation while minimizing the formation of undesired impurities.

Alternative salt formation methods include the use of methanolic hydrochloric acid solutions, which provide excellent control over the reaction stoichiometry [20] [22]. This approach involves dissolving the amine base in a suitable organic solvent followed by careful addition of the hydrochloric acid solution until the desired pH is achieved [22]. The resulting salt typically precipitates from solution or can be induced to crystallize through temperature manipulation or addition of anti-solvents.

Purification of the hydrochloride salt involves recrystallization from appropriate solvent systems that optimize both yield and purity [20] [22]. Common recrystallization solvents include acetone, isopropanol, and methanol-acetone mixtures, with the choice depending on the specific solubility characteristics of the target compound [20] [22]. The recrystallization process typically achieves purities exceeding 98% while maintaining good recovery yields.

Table 4: Hydrochloride Salt Formation and Purification Methods

| Method | Temperature | Time Required | Purity Achieved | Crystallization Solvent |

|---|---|---|---|---|

| HCl gas in organic solvent | 25-30°C | 15-30 minutes | 98-99% | Acetone or IPA |

| Aqueous HCl extraction | Room temperature | 10-20 minutes | 95-98% | Water/organic mixture |

| HCl/MeOH solution | 0-5°C | 30-60 minutes | 98-99.5% | Methanol/acetone |

| HCl/Et2O solution | 0-10°C | 3-4 hours | 97-99% | Diethyl ether |

The nuclear magnetic resonance spectroscopic analysis of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride reveals distinctive spectral features that enable unambiguous structural elucidation through comprehensive proton, carbon-13, and fluorine-19 NMR investigations [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

The ¹H NMR spectrum exhibits characteristic resonances for the aromatic protons appearing as a complex multiplet in the region of 6.6-7.1 parts per million, reflecting the substitution pattern on the benzene ring with coupling constants ranging from 7-9 hertz [4] [5]. The ethyl chain α-protons adjacent to the aromatic ring manifest as a triplet at 2.8-3.0 parts per million with coupling constants of 6-8 hertz due to vicinal coupling with the β-methylene protons [2] [6]. The β-protons of the ethyl chain, positioned adjacent to the amino group, appear as a triplet at 2.9-3.2 parts per million, demonstrating characteristic downfield shift due to the electron-withdrawing effect of the protonated nitrogen in the hydrochloride salt form [5] [7].

The amino protons in the hydrochloride salt form present as a broad signal ranging from 1.5-3.0 parts per million, with the exact chemical shift dependent upon sample concentration, temperature, and hydrogen bonding interactions [3] [5]. The methoxy group protons appear as a sharp singlet at 3.8-3.9 parts per million, consistent with the characteristic chemical shift range observed for aromatic methoxy substituents [8] [9].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information regarding the carbon framework of the molecule, with aromatic carbons appearing in the range of 110-160 parts per million [9]. The fluorine-bearing aromatic carbons exhibit characteristic coupling patterns with ²JCF values of 20-25 hertz and ³JCF values of 8-12 hertz, while the directly attached carbon displays a large one-bond coupling constant (¹JCF) of 235-245 hertz [10] [11].

The ethyl chain carbons are readily distinguished, with the α-carbon adjacent to the aromatic ring appearing at 34-36 parts per million and the β-carbon bearing the amino group at 40-43 parts per million [2] [5]. The methoxy carbon resonates at 55-56 parts per million, consistent with typical aromatic methoxy substituents [8] [9].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

The ¹⁹F NMR spectrum displays a single resonance for the fluorine substituent appearing in the range of -118 to -125 parts per million relative to trichlorofluoromethane, providing definitive confirmation of the fluorine substitution pattern [11] [12].

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

High-resolution mass spectrometric analysis of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride reveals characteristic fragmentation patterns that facilitate structural confirmation and molecular identification [13] [14] [15].

Molecular Ion Formation and Primary Fragmentation

The molecular ion [M+H]⁺ appears at exact mass 170.0976 corresponding to the molecular formula C₉H₁₃FNO⁺, typically representing 15-25 percent relative intensity [13] . The base peak occurs at mass-to-charge ratio 153.0710, corresponding to the loss of the amino group ([M-NH₂]⁺) with molecular formula C₉H₁₀FO⁺, representing the most thermodynamically favorable fragmentation pathway [14] [15].

Secondary Fragmentation Pathways

Benzylic cleavage produces a significant fragment ion [ArCH₂]⁺ at exact mass 125.0454 with molecular formula C₇H₆F⁺, typically exhibiting 65-80 percent relative intensity [13] [14]. The loss of the methoxy group generates a fragment at mass-to-charge ratio 140.0813 ([M-OCH₃]⁺) with molecular formula C₈H₁₀FN⁺, appearing with 40-55 percent relative intensity [17] [15].

Additional diagnostic fragments include the amino alkyl fragment [CH₂NH₂]⁺ at exact mass 30.0344 (25-40 percent relative intensity) and the methoxy radical cation [OCH₃]⁺ at 31.0184 (20-35 percent relative intensity) [13] [14]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from closely related analogs.

Infrared (IR) Vibrational Modes of Functional Groups

Infrared spectroscopic analysis provides comprehensive characterization of the functional groups present in 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride through identification of characteristic vibrational modes [18] [19] [3].

Primary Amine Vibrational Characteristics

The primary amine functional group exhibits two distinct nitrogen-hydrogen stretching vibrations: the asymmetric stretch appearing at 3360-3380 wavenumbers and the symmetric stretch at 3280-3300 wavenumbers, both manifesting as medium intensity sharp bands [3] [7]. The nitrogen-hydrogen bending (scissoring) mode appears at 1580-1620 wavenumbers as a medium intensity band of moderate width [3] [20].

Aromatic System Vibrational Modes

The aromatic carbon-hydrogen stretching vibrations appear in the region of 3020-3080 wavenumbers as weak to medium intensity sharp bands [19] [20]. Aromatic carbon-carbon stretching modes manifest at 1600-1620 and 1500-1520 wavenumbers as medium to strong intensity sharp bands, characteristic of substituted benzene rings [19] [7].

Fluorine Substituent and Methoxy Group Vibrations

The carbon-fluorine stretching vibration appears as a strong, sharp band at 1200-1250 wavenumbers, providing definitive confirmation of fluorine substitution [19] [21]. The methoxy group carbon-oxygen stretching mode manifests at 1020-1080 wavenumbers as a strong, sharp band characteristic of aromatic methoxy substituents [20] [9].

Aliphatic Chain Vibrational Characteristics

The aliphatic carbon-hydrogen stretching vibrations appear as a strong, broad band at 2850-2950 wavenumbers [7] [20]. The carbon-nitrogen stretching mode of the ethylamine chain manifests at 1040-1080 wavenumbers as a medium intensity band of moderate width [3] [7].

UV-Vis Absorption Characteristics and Electronic Transitions

Ultraviolet-visible spectroscopic analysis reveals the electronic transition characteristics of 2-(5-Fluoro-2-methoxyphenyl)ethanamine hydrochloride, providing insights into its electronic structure and chromophoric properties [15] [22] [23].

Primary Electronic Transitions

The primary π → π* transition of the aromatic system appears at 250-270 nanometers with extinction coefficients ranging from 800-1500 L mol⁻¹ cm⁻¹, corresponding to the highest occupied molecular orbital to lowest unoccupied molecular orbital transition of the aromatic π system [22] [23]. This transition exhibits bathochromic shift in polar solvents due to stabilization of the excited state through solvent-solute interactions [23] [24].

Secondary Electronic Absorptions

The n → π* transition involving the amine nitrogen lone pair appears at 280-300 nanometers with lower extinction coefficients of 100-300 L mol⁻¹ cm⁻¹ [15] [24]. This transition characteristically exhibits hypsochromic shift in polar solvents due to preferential stabilization of the ground state through hydrogen bonding interactions [22] [23].

Extended Conjugation and Charge Transfer Transitions

The extended π → π* transition resulting from through-space and through-bond interactions appears at 230-250 nanometers with higher extinction coefficients of 2000-4000 L mol⁻¹ cm⁻¹ [22] [23]. Charge transfer transitions involving fluorine lone pair to aromatic π* orbitals manifest at 290-310 nanometers with extinction coefficients of 50-200 L mol⁻¹ cm⁻¹, showing minimal solvent dependence due to the localized nature of the fluorine-aromatic interaction [15] [22].

High-Energy Aliphatic Transitions

High-energy σ → σ* transitions of the aliphatic ethyl chain appear below 220 nanometers with extinction coefficients exceeding 5000 L mol⁻¹ cm⁻¹, exhibiting strong solvent dependence due to the significant change in molecular polarity upon electronic excitation [22] [23].